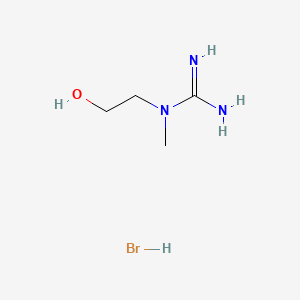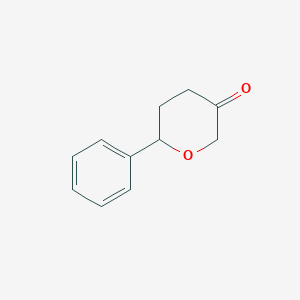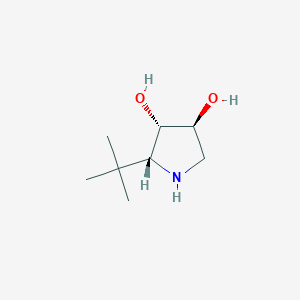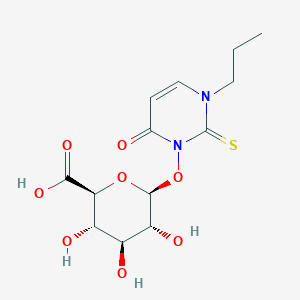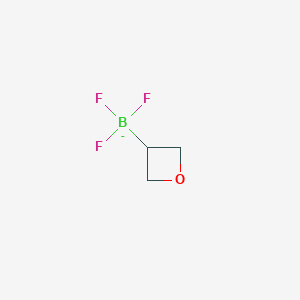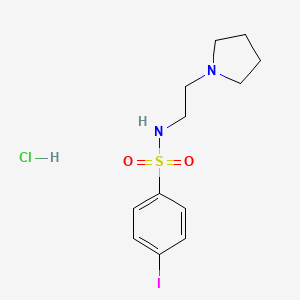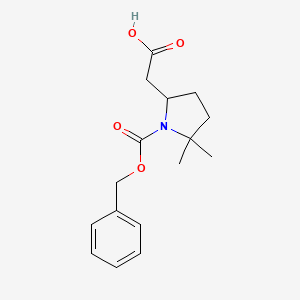
2-(1-((Benzyloxy)carbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((Benzyloxy)carbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of pyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of protecting groups, selective deprotection, and careful control of reaction temperatures and times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-(1-((Benzyloxy)carbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The molecular targets and pathways involved can vary widely, depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound is structurally similar and used as an intermediate in peptide synthesis.
Nα-Cbz-aspartic acid: Another related compound used in the synthesis of β-branched peptides.
Uniqueness
2-(1-((Benzyloxy)carbonyl)-5,5-dimethylpyrrolidin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-(5,5-dimethyl-1-phenylmethoxycarbonylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2)9-8-13(10-14(18)19)17(16)15(20)21-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,18,19) |
InChI Key |
XDVBPTVMNDZOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1C(=O)OCC2=CC=CC=C2)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


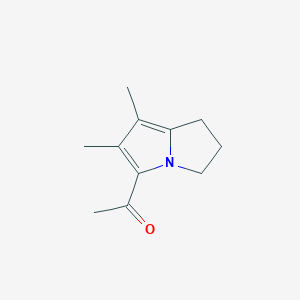
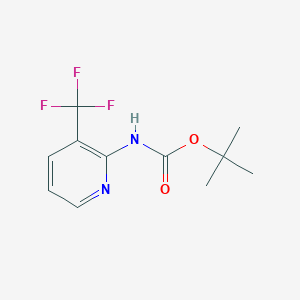

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
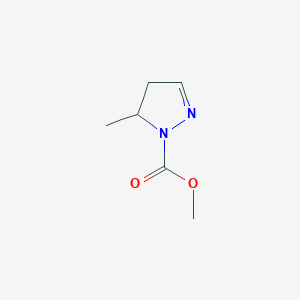
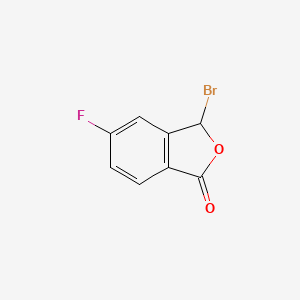
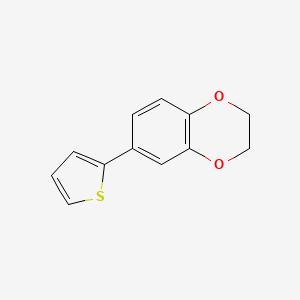
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
